molecular formula C10H13BrO B1267048 1-Bromo-4-butoxybenzene CAS No. 39969-57-8

1-Bromo-4-butoxybenzene

Cat. No. B1267048
CAS RN: 39969-57-8
M. Wt: 229.11 g/mol
InChI Key: BOUVKHWPQNEXTO-UHFFFAOYSA-N
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Patent
US06689530B2

Procedure details

In 200 g of ethanol were dissolved 86.5 g (0.5 mol) of 4-bromophenol and 22 g (0.55 mol) of sodium hydroxide. To the solution at 70° C., 75.4 g (0.55 mol) of n-butyl bromide was added dropwise. The solution was allowed to ripen for 4 hours and cooled to room temperature, after which 120 g of water was added. The oily matter was separated therefrom and concentrated by a rotary evaporator, yielding 90 g of 4-n-butoxyphenyl bromide. This was used in the subsequent reaction without further purification.
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
86.5 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:11](Br)[CH2:12][CH2:13][CH3:14].O>C(O)C>[CH2:11]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:12][CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
75.4 g
Type
reactant
Smiles
C(CCC)Br
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
86.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oily matter was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.